molecular formula C25H26N2O B12686609 2-Benzyl-2,3,4,6-tetrahydro-9-methoxy-1,5-dimethyl-1H-pyrido(4,3-b)carbazole CAS No. 93841-54-4

2-Benzyl-2,3,4,6-tetrahydro-9-methoxy-1,5-dimethyl-1H-pyrido(4,3-b)carbazole

Cat. No.: B12686609
CAS No.: 93841-54-4
M. Wt: 370.5 g/mol
InChI Key: SNWJXHHMBDJMIW-UHFFFAOYSA-N
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Description

2-Benzyl-2,3,4,6-tetrahydro-9-methoxy-1,5-dimethyl-1H-pyrido(4,3-b)carbazole is a complex organic compound that belongs to the class of pyrido[4,3-b]carbazoles. This compound is characterized by its unique structure, which includes a pyrido[4,3-b]carbazole core with various substituents such as benzyl, methoxy, and dimethyl groups. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,3,4,6-tetrahydro-9-methoxy-1,5-dimethyl-1H-pyrido(4,3-b)carbazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrido[4,3-b]carbazole Core: The core structure can be synthesized through a series of cyclization reactions.

    Introduction of Substituents: The benzyl, methoxy, and dimethyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,3,4,6-tetrahydro-9-methoxy-1,5-dimethyl-1H-pyrido(4,3-b)carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: Benzyl chloride, methanol, various bases and acids

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products .

Scientific Research Applications

2-Benzyl-2,3,4,6-tetrahydro-9-methoxy-1,5-dimethyl-1H-pyrido(4,3-b)carbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzyl-2,3,4,6-tetrahydro-9-methoxy-1,5-dimethyl-1H-pyrido(4,3-b)carbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2,3,4,6-tetrahydro-9-methoxy-1,5-dimethyl-1H-pyrido(4,3-b)carbazole is unique due to its specific combination of substituents and its structural configuration. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

93841-54-4

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

2-benzyl-9-methoxy-1,5-dimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole

InChI

InChI=1S/C25H26N2O/c1-16-20-11-12-27(15-18-7-5-4-6-8-18)17(2)21(20)14-23-22-13-19(28-3)9-10-24(22)26-25(16)23/h4-10,13-14,17,26H,11-12,15H2,1-3H3

InChI Key

SNWJXHHMBDJMIW-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1CC3=CC=CC=C3)C(=C4C(=C2)C5=C(N4)C=CC(=C5)OC)C

Origin of Product

United States

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